molecular formula C11H15NO B2853063 [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1184425-05-5

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol

Cat. No.: B2853063
CAS No.: 1184425-05-5
M. Wt: 177.247
InChI Key: HWKYAXTUFUAOBN-UHFFFAOYSA-N
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Description

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is a chemical compound with a unique structure that includes an indane backbone, a methylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with indanone, which undergoes a series of reactions to introduce the methylamino and hydroxyl groups.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

    Catalysts and Reagents: Common reagents include methylamine and reducing agents such as sodium borohydride. Catalysts like palladium on carbon may be used to facilitate certain steps in the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)ethanol: This compound has a similar structure but lacks the indane backbone.

    Methylamine: A simpler amine that serves as a building block for more complex compounds.

    Indanone derivatives: Compounds with a similar indane backbone but different functional groups.

Uniqueness

What sets [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol apart is its combination of the indane backbone with both a methylamino and a hydroxyl group

Properties

IUPAC Name

[1-(methylamino)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-11(8-13)7-6-9-4-2-3-5-10(9)11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYAXTUFUAOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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